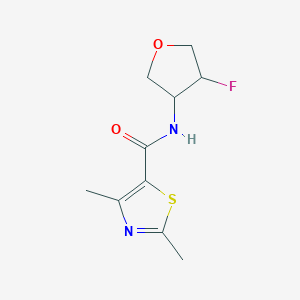
1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride, also known as JNJ-42153605, is a novel selective inhibitor of phosphodiesterase 4D (PDE4D). PDE4D is an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which are involved in a wide range of physiological processes such as inflammation, immune response, and cognition.
Aplicaciones Científicas De Investigación
Cytotoxicity and Bioactivity Studies
Cytotoxicity Against Tumors
Certain Mannich bases of acetophenone, closely related to our compound of interest, have shown activity against the EMT6 tumor in vitro. Modifying these compounds by introducing a glucosyloxy group onto the aryl rings decreased cytotoxicity, but converting them into the corresponding bis-Mannich bases significantly increased their bioactivity (Dimmock, Erciyas, Raghavan, & Kirkpatrick, 1990).
Synthesis and Chemical Properties
Synthesis of Acylsilanes
The process of synthesizing acylsilanes from morpholine amides, utilizing a compound structurally related to our focus, demonstrates the compound's role in facilitating complex chemical transformations. This synthesis route outlines the production of valuable intermediates for further chemical applications (Lettan, Milgram, & Scheidt, 2006).
Biological Properties and Applications
Anticonvulsive Activities
New derivatives synthesized from a base structure similar to "1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride" exhibited pronounced anticonvulsive activities. This highlights the compound's potential as a lead structure for the development of new anticonvulsive medications, showcasing its significant role in the research and development of neurological treatments (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).
Enzymatic and Antimicrobial Activity
Fungal Degradation of Hydroxy PCBs
Research involving the degradation of hydroxy polychlorinated biphenyls (PCBs) by fungal laccases suggests the utility of related compounds in environmental remediation. This study demonstrates the broader applicability of morpholine derivatives in addressing ecological challenges, such as the detoxification of hazardous substances (Keum & Li, 2004).
Propiedades
IUPAC Name |
1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-2-16(19)13-3-5-15(6-4-13)21-12-14(18)11-17-7-9-20-10-8-17;/h3-6,14,18H,2,7-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQHNLIDDJVDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2551315.png)
![N-Methyl-3-(methylamino)-N-[3-(methylamino)-3-oxopropyl]propanamide;hydrochloride](/img/structure/B2551317.png)
![4-Oxo-4-{4-[4-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}butanoic acid](/img/structure/B2551320.png)
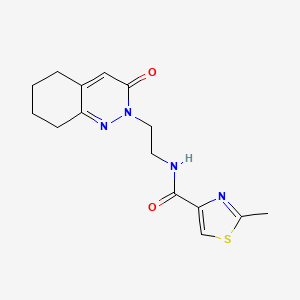
![N-[1-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethyl]prop-2-enamide](/img/structure/B2551322.png)
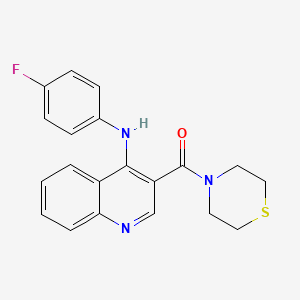
![(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2551326.png)

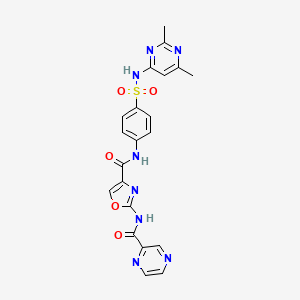
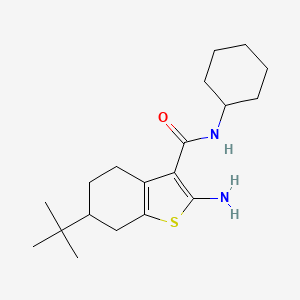
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)
